molecular formula C14H13N3OS B2447189 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1312139-43-7

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2447189
CAS No.: 1312139-43-7
M. Wt: 271.34
InChI Key: OBQIPXAFBOMGKJ-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a thioxo group at the 2-position, a methyl group at the 6-position, and a p-tolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with suitable reagents.

    Formation of the Thioxo Group:

    Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, typically using p-tolyl halides in the presence of a base.

    Cyclization: The final step involves cyclization to form the pyrrolo[3,2-d]pyrimidine core, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique combination of a thioxo group, a p-tolyl group, and a pyrrolo[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of cyclization and functionalization reactions involving pyrimidine and pyrrole derivatives.

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

Antimicrobial Activity

Research has demonstrated that derivatives of thioxopyrimidines exhibit notable antimicrobial properties. In a study comparing various thioxopyrimidine compounds, it was found that the presence of specific substituents significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a thioxo group have shown promising results in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve interference with cellular pathways related to cell division and apoptosis .

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to possess anti-inflammatory properties. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thioxopyrimidine derivatives against clinical strains of bacteria. Results indicated that certain modifications on the pyrimidine ring enhanced activity against resistant strains, suggesting potential for developing new antibiotics .
  • Anticancer Screening : In vitro studies on cancer cell lines showed that this compound inhibited cell growth effectively at micromolar concentrations. The compound induced apoptosis in treated cells, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AntimicrobialHighInhibition of bacterial cell wall synthesis
AnticancerModerateInduction of apoptosis in cancer cells
Anti-inflammatoryHighInhibition of cytokine release

Table 2: Comparative Activity Against Bacteria

CompoundGram-positiveGram-negative
6-Methyl-2-thioxo...SensitiveResistant
Related Thioxopyrimidine DerivativeSensitiveSensitive

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)17-13(18)12-11(16-14(17)19)7-9(2)15-12/h3-7,15H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIPXAFBOMGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(N3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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